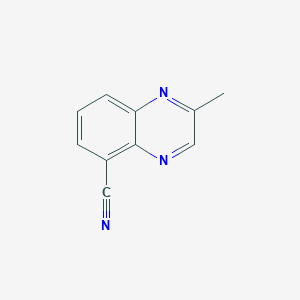
2-Methylquinoxaline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoxaline-5-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and industrial applications. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinoxaline-5-carbonitrile can be synthesized through various methodsFor instance, the reaction of o-phenylenediamine with isonitrosoacetone yields 2-methylquinoxaline, which can then be converted to this compound through oxidative ammonolysis using vanadium-titanium oxide catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and green chemistry principles. The use of catalysts like SnCl2·2H2O or elementary indium in combination with hydrochloric acid has been reported to yield good results .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative ammonolysis on vanadium-titanium oxide catalysts to form 2-quinoxalinecarbonitrile.
Substitution: Reactions involving nucleophilic substitution at the cyano group.
Reduction: Reduction of the cyano group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Vanadium-titanium oxide catalysts, ammonia, and water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-quinoxalinecarbonitrile.
Substitution: Various substituted quinoxalines.
Reduction: Corresponding amines.
Scientific Research Applications
2-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylquinoxaline-5-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives are known to cause DNA damage, which can lead to their antimicrobial and anticancer effects . The cyano group in this compound can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and cyano substitutions.
2-Methylquinoxaline: Similar structure but lacks the cyano group.
2-Quinoxalinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3 |
InChI Key |
IUDYRNZOBOWJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















